N-(3-methoxyphenyl)-N-phenylacetamide
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Overview
Description
N-(3-methoxyphenyl)-N-phenylacetamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-phenylacetamide typically involves the reaction of m-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the m-methoxyaniline is dissolved in a suitable solvent such as ethanol or acetic acid, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and enhanced safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of N-(m-Hydroxyphenyl)-N-phenylacetamide.
Reduction: Formation of N-(m-Methoxyphenyl)-N-phenylethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(p-Methoxyphenyl)-N-phenylacetamide
- N-(m-Methylphenyl)-N-phenylacetamide
- N-(m-Hydroxyphenyl)-N-phenylacetamide
Uniqueness
N-(3-methoxyphenyl)-N-phenylacetamide is unique due to the presence of the methoxy group at the meta position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets compared to its para or ortho analogs.
Properties
CAS No. |
101651-37-0 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16(13-7-4-3-5-8-13)14-9-6-10-15(11-14)18-2/h3-11H,1-2H3 |
InChI Key |
WKAIOPWAPFOJFL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
101651-37-0 | |
Synonyms |
N-(3-methoxyphenyl)-N-phenyl-acetamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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